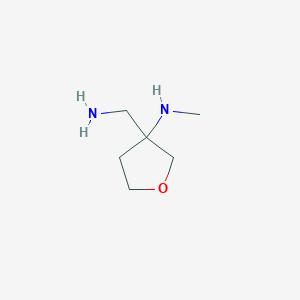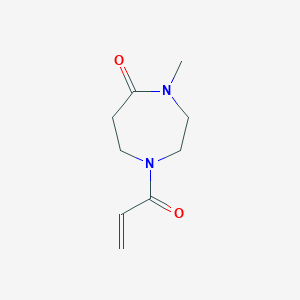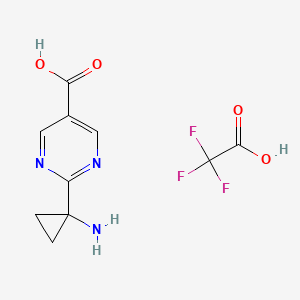
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt is a synthetic compound with a molecular formula of C10H10F3N3O4 and a molecular weight of 293.202 g/mol . This compound is known for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism, DNA synthesis, and cell proliferation.
Preparation Methods
The synthesis of 2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt involves the formation of a pyrimidine ring structure with a carboxylic acid group at position 5 and an aminocyclopropyl group at position 2. The trifluoroacetate salt form is introduced to improve the compound’s solubility and stability.
Chemical Reactions Analysis
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for folate metabolism, which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can hinder the growth and replication of rapidly dividing cells, including cancer cells.
Comparison with Similar Compounds
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid trifluoroacetate salt is unique due to its specific structure and ability to inhibit DHFR. Similar compounds include other pyrimidine derivatives that also possess biological activities and potential therapeutic applications. These compounds can serve as building blocks for nucleotides and are involved in various cellular processes.
Properties
IUPAC Name |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.C2HF3O2/c9-8(1-2-8)7-10-3-5(4-11-7)6(12)13;3-2(4,5)1(6)7/h3-4H,1-2,9H2,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGQVLYNVJGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide](/img/structure/B2833225.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)


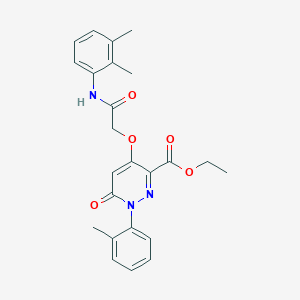

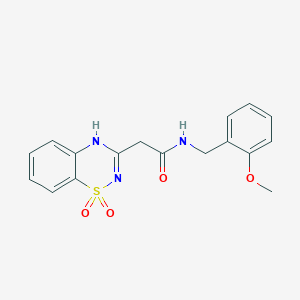

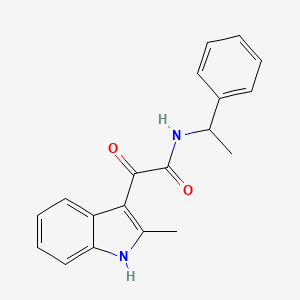
![2lambda6-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2833239.png)
